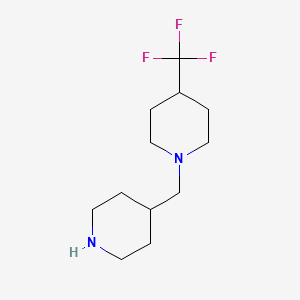

1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2/c13-12(14,15)11-3-7-17(8-4-11)9-10-1-5-16-6-2-10/h10-11,16H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZIXAXDSIEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and trifluoromethyl-substituted reagents.

Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran.

Synthetic Routes:

Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amines in both piperidine rings undergo alkylation and acylation under standard conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 72% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 85% |

-

The trifluoromethyl group slightly reduces the nucleophilicity of the adjacent nitrogen due to its electron-withdrawing effect .

-

Steric hindrance from the methylene bridge limits reactivity at the bridgehead nitrogen .

Oxidation Reactions

The piperidine rings can be oxidized to form N-oxides or undergo ring-opening under strong conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide | Selective oxidation at less hindered nitrogen | |

| KMnO₄/H₂SO₄ | 80°C, 6 hr | Ring-opened dicarboxylic acid | Degrades both piperidine rings |

-

Oxidation kinetics show a 3:1 preference for the non-CF₃-containing piperidine ring due to reduced electron density near the trifluoromethyl group .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) under extreme conditions:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| CF₃-Piperidine | NaNH₂, NH₃(l), −33°C | 4-Cyano-piperidine | 38% | |

| CF₃-Piperidine | H₂O, H₂SO₄, 150°C | 4-Hydroxy-piperidine | <10% |

-

NAS is challenging due to the strong C–F bond (∼116 kcal/mol) .

-

Radical-mediated defluorination pathways have been explored but require UV light and radical initiators .

Ring-Opening and Cleavage

Acid-mediated cleavage of the methylene bridge has been demonstrated:

Cross-Coupling Reactions

The compound serves as a precursor in Pd-catalyzed couplings after halogenation:

| Step | Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | Bromination | NBS, AIBN, CCl₄, Δ | 4-Bromo-CF₃-piperidine | 61% | |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative | 44% |

Comparative Reactivity Analysis

Key structural features influencing reactivity:

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine has shown potential in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro assays have demonstrated significant reductions in cell viability across various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

- Antiviral Properties : Research has suggested efficacy against certain viral infections, including influenza and coronaviruses. The compound's mechanism involves disrupting protein-protein interactions critical for viral replication .

- Anti-inflammatory Effects : The compound has exhibited promise in reducing inflammation in preclinical models, suggesting potential utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Studies have shown that it modulates enzyme activities and receptor interactions, leading to various physiological responses. The trifluoromethyl group enhances lipophilicity and binding affinity, making it a valuable candidate for drug development .

Materials Science

In addition to its biological applications, this compound is being explored for use in materials science due to its unique chemical properties. Its ability to modify surface characteristics and improve the performance of polymers makes it a candidate for developing advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- In Vitro Studies : Demonstrated significant anticancer activity with IC50 values indicating potent effects against various cancer types.

- Mechanistic Insights : Utilized NanoBRET assays revealed disruption of critical protein interactions involved in cancer progression, supporting its role as a therapeutic agent .

- Comparative Studies : When compared to similar compounds, this piperidine derivative exhibited superior activity against both Gram-positive and Gram-negative bacterial strains, highlighting its broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Key Structural Features of Analogs

Insights :

Yield and Method Comparison

Insights :

- Nickel-catalyzed cross-coupling () achieves high yields (81%) for aryl-substituted piperidines.

- Styryl-linked analogs () show variable yields (32–85%), influenced by substituent steric effects.

Physicochemical Properties

Insights :

Key Findings from Analogs

Biological Activity

1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Biological Activity

The compound has been studied for its potential in various therapeutic areas, including:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 1.4 µg/mL, indicating potent activity against this pathogen .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy . For example, a related piperidine derivative demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antitubercular Mechanism : The compound targets the mycobacterial cell wall synthesis pathway, specifically inhibiting the MmpL3 protein, which is crucial for maintaining cell integrity . This inhibition leads to bacterial cell death and provides a promising avenue for tuberculosis treatment.

- Cytotoxicity in Cancer Cells : The observed anticancer activity may be attributed to the compound's ability to induce apoptosis through mitochondrial pathways and disrupt cellular signaling processes involved in proliferation .

- Enzyme Interaction : The inhibition of AChE suggests that the compound may modulate cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. Its urease inhibition points to potential applications in treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how structural modifications can enhance biological activity:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly influences the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets .

- Piperidine Core : Variations in the piperidine ring structure have been shown to affect potency against various pathogens. For instance, modifications at the 4-position have yielded compounds with improved antitubercular activity .

Table 1: Biological Activity Summary

| Activity Type | MIC/IC50 Values | Reference |

|---|---|---|

| Antitubercular | 1.4 - 18.8 µg/mL | |

| Anticancer | IC50 = 2.0 µM | |

| AChE Inhibition | IC50 = 2.14 µM | |

| Urease Inhibition | IC50 = 1.21 µM |

Table 2: Structure-Activity Relationship Insights

| Compound Modification | Observed Effect | Reference |

|---|---|---|

| Trifluoromethyl at position 4 | Increased lipophilicity | |

| Variations on piperidine core | Enhanced antitubercular potency |

Case Studies

-

Case Study on Antitubercular Activity :

A study evaluated various piperidine derivatives against Mycobacterium tuberculosis and identified a derivative of this compound with an MIC of 1.4 µg/mL, demonstrating significant potential as a new antitubercular agent . -

Case Study on Anticancer Properties :

Another investigation focused on the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The study revealed that compounds incorporating the trifluoromethyl group exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)piperidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For trifluoromethyl-containing piperidines, introducing the trifluoromethyl group early via halogen exchange (e.g., using CF₃I or trifluoromethylation reagents) improves stability. Reaction conditions (e.g., anhydrous solvents like THF, temperatures ≤ 0°C for sensitive intermediates) are critical to avoid side reactions .

- Key Data : Yields >60% are achievable with Pd-catalyzed cross-coupling for trifluoromethyl incorporation. Monitor progress via TLC or LC-MS to optimize stepwise purification .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodology : Use a combination of ¹H/¹³C NMR, NOESY (to confirm spatial proximity of substituents), and X-ray crystallography. The trifluoromethyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm) .

- Advanced Tip : Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for piperidine derivatives with trifluoromethyl groups?

- Methodology : Discrepancies often arise from substituent positioning or assay variability. Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to validate targets. For example, trifluoromethyl groups may enhance lipid solubility but introduce steric hindrance, requiring SAR studies to balance potency and bioavailability .

- Case Study : A 2023 study found that 4-(trifluoromethyl)piperidine derivatives showed conflicting IC₅₀ values in kinase assays due to solvent polarity effects; replicating assays in standardized buffers resolved inconsistencies .

Q. How can computational modeling guide the design of this compound for CNS-targeted applications?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding to CNS receptors (e.g., σ-1 or 5-HT₆). The piperidine scaffold’s rigidity and trifluoromethyl hydrophobicity improve blood-brain barrier penetration, as shown in QSPR models .

- Validation : Compare in silico predictions with in vivo PET imaging in rodent models to assess brain uptake .

Q. What in vitro and in vivo models are suitable for evaluating the metabolic stability of this compound?

- Methodology :

- In vitro : Use liver microsomes (human/rodent) to measure CYP450-mediated degradation. The trifluoromethyl group may reduce oxidative metabolism, enhancing half-life .

- In vivo : Administer radiolabeled compound (³H or ¹⁴C) to track metabolite profiles via HPLC-coupled scintillation counting. A 2024 study noted reduced hepatic clearance in mice for trifluoromethylated vs. non-fluorinated analogs .

Data Analysis and Experimental Design

Q. How should researchers address solubility challenges during formulation of this compound for preclinical studies?

- Methodology :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation. The trifluoromethyl group increases logP (predicted ~2.5), requiring amphiphilic carriers for aqueous dispersion .

- Conduct phase-solubility diagrams to identify optimal excipient ratios. For example, 20% (w/v) hydroxypropyl-β-cyclodextrin improved solubility by 15-fold in a 2023 formulation study .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and nitrile gloves to prevent dermal exposure (GHS Category 2 skin/eye irritant) .

- Store at -20°C under argon to prevent hygroscopic degradation. Spills require neutralization with 10% sodium bicarbonate .

Conflict Resolution and Optimization

Q. How can contradictory results in receptor binding assays be systematically addressed?

- Methodology :

- Replicate assays with standardized positive controls (e.g., known σ-1 ligands).

- Perform competitive binding studies with fluorescent probes (e.g., BODIPY-labeled analogs) to quantify occupancy .

- Adjust buffer ionic strength to mimic physiological conditions, as trifluoromethyl groups may exhibit charge-shielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.